MicroRNA-21 is classified as an oncogenic microRNA due to its role in promoting tumor growth and progression. It is derived from the miR-21 gene located on chromosome 17 in humans. The compound MicroRNA-21-IN-3 is synthesized for research purposes to inhibit the function of microRNA-21, thereby exploring its role in cancer biology and potential therapeutic strategies.
The synthesis of MicroRNA-21-IN-3 typically involves several key steps:
These methods ensure that MicroRNA-21-IN-3 is produced with high specificity and efficacy for its intended research applications.
The molecular structure of MicroRNA-21-IN-3 consists of a sequence of nucleotides designed to bind specifically to microRNA-21. The structure typically includes:
Data regarding the exact sequence and structural conformation can vary depending on the specific design used in experiments but generally adheres to the standard base pairing rules (adenine with uracil; cytosine with guanine).
MicroRNA-21-IN-3 primarily functions through hybridization with microRNA-21. The chemical reaction involves:
This mechanism can be monitored using quantitative real-time polymerase chain reaction (qRT-PCR) to assess changes in target gene expression levels following treatment with MicroRNA-21-IN-3.
The mechanism of action for MicroRNA-21-IN-3 involves several steps:
Studies have shown that downregulating microRNA-21 can lead to significant changes in cancer cell behavior, supporting its potential use as a therapeutic agent.
MicroRNA compounds like MicroRNA-21-IN-3 exhibit specific physical and chemical properties:
These properties are crucial for ensuring effective delivery and functionality within biological systems.
MicroRNA-21-IN-3 has several promising applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: